Swertisin Swertisin Swertisin is a flavone C-glycoside that is 7-O-methylapigenin in which the hydrogen at position 6 has been replaced by a beta-D-glucosyl residue. It has a role as a plant metabolite, an adenosine A1 receptor antagonist, an anti-inflammatory agent, an antioxidant and a hypoglycemic agent. It is a flavone C-glycoside, a monosaccharide derivative, a polyphenol, a monomethoxyflavone and a dihydroxyflavone. It is functionally related to an apigenin.
Swertisin is a natural product found in Aquilegia oxysepala, Gentiana algida, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 6991-10-2
VCID: VC21341739
InChI: InChI=1S/C22H22O10/c1-30-13-7-14-16(11(25)6-12(31-14)9-2-4-10(24)5-3-9)19(27)17(13)22-21(29)20(28)18(26)15(8-23)32-22/h2-7,15,18,20-24,26-29H,8H2,1H3/t15-,18-,20+,21-,22+/m1/s1
SMILES:
Molecular Formula: C22H22O10
Molecular Weight: 446.4 g/mol

Swertisin

CAS No.: 6991-10-2

Cat. No.: VC21341739

Molecular Formula: C22H22O10

Molecular Weight: 446.4 g/mol

* For research use only. Not for human or veterinary use.

Swertisin - 6991-10-2

CAS No. 6991-10-2
Molecular Formula C22H22O10
Molecular Weight 446.4 g/mol
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Standard InChI InChI=1S/C22H22O10/c1-30-13-7-14-16(11(25)6-12(31-14)9-2-4-10(24)5-3-9)19(27)17(13)22-21(29)20(28)18(26)15(8-23)32-22/h2-7,15,18,20-24,26-29H,8H2,1H3/t15-,18-,20+,21-,22+/m1/s1
Standard InChI Key ABRULANJVVJLFI-DGHBBABESA-N
Isomeric SMILES COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Canonical SMILES COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)O

Chemical Structure and Properties

Swertisin is a C-glucosylflavone with the molecular formula C22H22O10 and a molecular weight of 446.4. Chemically, it is classified as 7-O-methylapigenin in which the hydrogen at position 6 has been replaced by a beta-D-glucosyl residue . This compound presents as a white to pale yellow powder or crystalline substance at room temperature with specific physicochemical properties that contribute to its biological activity.

Physical and Chemical Characteristics

PropertyValue
CAS Number6991-10-2
Molecular FormulaC22H22O10
Molecular Weight446.4
Melting Point245-246°C
Boiling Point716.6±60.0 °C (Predicted)
Density1.583±0.06 g/cm³ (Predicted)
pKa5.76±0.40 (Predicted)
AppearanceWhite to pale yellow powder
SolubilitySoluble in DMSO; sparingly soluble in methanol; slightly soluble in water

Swertisin follows Lipinski's rules for drug-like properties, suggesting favorable pharmacokinetic characteristics for potential therapeutic development . The compound's structural features, particularly its glycoside moiety and flavonoid backbone, contribute significantly to its biological activities and targeting capabilities.

Natural Sources

Swertisin is predominantly found in plants belonging to the Gentianaceae family. It has been isolated from several plant species with traditional medicinal applications, particularly those used historically for treating diabetes and inflammatory conditions.

Plant Sources

The compound has been successfully isolated from:

  • Swertia japonica - A significant source from which swertisin was initially isolated and characterized

  • Enicostemma littorale - Another important source with multiple bioactive compounds including swertisin

  • Other Swertia species and members of the Gentianaceae family

These plants have been utilized in traditional medicine systems across different cultures, particularly for treating metabolic disorders, which aligns with the modern scientific understanding of swertisin's pharmacological effects.

Pharmacological Activities

Scientific investigations have revealed multiple pharmacological properties of swertisin, making it a compound of significant interest for various therapeutic applications.

Antidiabetic Effects

Swertisin demonstrates profound antidiabetic activities through multiple mechanisms. Research indicates that it functions as a sodium-glucose cotransporter 2 (SGLT2) inhibitor, effectively reducing blood glucose levels by preventing glucose reabsorption in the kidneys . This mechanism is particularly valuable as it offers glucose control independent of insulin pathways.

In vitro and in vivo studies have demonstrated that swertisin:

Islet Neogenesis and Beta Cell Regeneration

One of the most promising aspects of swertisin is its ability to induce islet neogenesis and promote the differentiation of pancreatic progenitors into functional beta cells.

Swertisin has been identified as a "novel islet differentiation inducer," capable of generating new beta cell mass effectively . This activity involves:

  • Activation of the Activin-A mediated MEPK-TKK pathway

  • Engagement of p38 MAPK signaling

  • Activation of Neurogenin-3 (Ngn-3) and Smad Proteins cascade

  • Differentiation of NIH3T3 cells into islet-like clusters that can restore normoglycemia when transplanted into diabetic mice

A study demonstrated that swertisin treatment in partial pancreatectomized mice models resulted in increased insulin transcript levels and downregulation of progenitor markers like Nestin, Ngn-3, and Pancreatic Duodenal Homeobox Gene-1 (PDX-1) expression within three days . This suggests rapid and effective induction of differentiation toward mature islet cells.

Neuroprotective Effects

Research indicates that swertisin possesses neuroprotective properties, functioning as an adenosine A1 receptor antagonist . This activity may contribute to its potential applications in cognitive disorders and neuroprotection. Studies have shown that swertisin can ameliorate scopolamine-induced memory impairment in mice, highlighting its potential cognitive benefits .

Additional Therapeutic Activities

Beyond the major effects detailed above, swertisin demonstrates a diverse range of pharmacological activities including:

  • Hepatoprotective effects

  • Analgesic properties

  • Antiarthritis activity

  • Gastroprotective functions

  • Anticancer activity against various cancer cell lines

Molecular Mechanisms of Action

Swertisin exerts its diverse pharmacological effects through interaction with multiple molecular targets and signaling pathways.

SGLT2 Inhibition Mechanism

As an SGLT2 inhibitor, swertisin directly impacts glucose homeostasis by:

  • Binding to SGLT2 in the proximal tubule of the kidney

  • Reducing glucose reabsorption, thereby promoting glucosuria

  • Decreasing expression of SGLT2 protein itself, providing a dual mechanism of action

Molecular docking studies have revealed that swertisin-hSGLT2 complexes show binding energies comparable to established pharmaceutical SGLT2 inhibitors, confirming its potential as a natural alternative in diabetes management .

Signaling Pathways in Islet Differentiation

The mechanism of swertisin-induced islet neogenesis has been characterized in detail:

Signaling PathwayComponentsEffect
MEPK-TKK PathwayActivin-A mediatedPromotes differentiation of pancreatic progenitors
MAPK Signalingp38 MAPK activationEssential for differentiation process
Transcription FactorsNeurogenin-3, Smad proteinsUpregulation leads to beta cell phenotype development

Studies utilizing p38 MAPK inhibitor (SB203580) demonstrated abrogation of the differentiation process, confirming the critical role of this pathway in swertisin's mechanism of action .

Multitarget Molecular Effects

Swertisin modulates a wide range of molecular targets across various pathological conditions, including:

  • Inflammatory cytokines

  • Transcription factors

  • Protein kinases

  • Growth factors

  • Apoptosis-related proteins

  • Receptors and enzymes

This diversity of molecular targets explains the broad spectrum of therapeutic activities observed with swertisin treatment.

Challenges and Future Directions

Despite promising preclinical results, several challenges must be addressed before swertisin can be developed into a clinical therapeutic:

  • Complete toxicity profiling and pharmacokinetic characterization

  • Optimization of delivery methods to enhance bioavailability

  • Determination of effective dosing regimens for various conditions

  • Evaluation of long-term safety and efficacy in human subjects

Future research directions should focus on structural modifications to enhance specific pharmacological properties while minimizing potential side effects. Additionally, combination therapies with established treatments may provide synergistic benefits in managing complex conditions like diabetes .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator